2'-Fluoro-7-(1-methylethoxy)isoflavone
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Overview
Description
2’-Fluoro-7-(1-methylethoxy)isoflavone is a synthetic isoflavone derivative Isoflavones are a class of flavonoids, which are polyphenolic compounds found in plants They are known for their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic effects
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones . This method involves the use of palladium(II) trifluoroacetate (Pd(TFA)2) and dimethyl sulfoxide (DMSO) under an oxygen atmosphere. The reaction proceeds through a dehydrogenation process, followed by cyclization to form the isoflavone structure.
Industrial Production Methods
Industrial production of 2’-Fluoro-7-(1-methylethoxy)isoflavone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of biotechnological approaches, such as metabolic engineering of plants or microorganisms, can provide an alternative method for producing isoflavones .
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-7-(1-methylethoxy)isoflavone can undergo various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Fluoro-7-(1-methylethoxy)isoflavone can lead to the formation of quinones, while reduction can produce dihydroisoflavones.
Scientific Research Applications
2’-Fluoro-7-(1-methylethoxy)isoflavone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-7-(1-methylethoxy)isoflavone involves its interaction with various molecular targets and pathways. Isoflavones are known to bind to estrogen receptors (ERα and ERβ), exerting estrogenic or antiestrogenic effects . Additionally, they can modulate oxidative stress and inflammation by regulating the expression of antioxidant enzymes and inflammatory cytokines .
Comparison with Similar Compounds
2’-Fluoro-7-(1-methylethoxy)isoflavone can be compared with other similar isoflavones, such as:
Properties
CAS No. |
131814-56-7 |
---|---|
Molecular Formula |
C18H15FO3 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-7-propan-2-yloxychromen-4-one |
InChI |
InChI=1S/C18H15FO3/c1-11(2)22-12-7-8-14-17(9-12)21-10-15(18(14)20)13-5-3-4-6-16(13)19/h3-11H,1-2H3 |
InChI Key |
ZLONCWNVZSGHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3F |
Origin of Product |
United States |
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